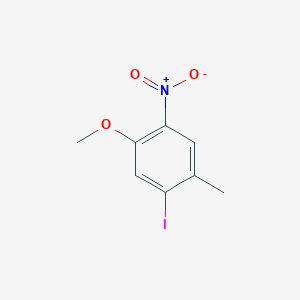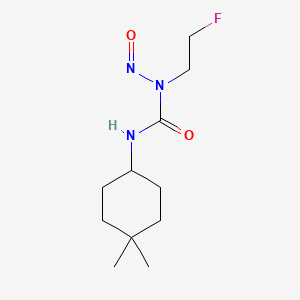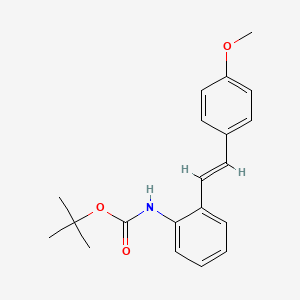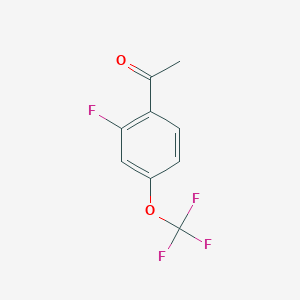
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone is an organic compound with the molecular formula C9H7F4O2 It is characterized by the presence of a fluoro and trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-(trifluoromethoxy)benzaldehyde with a suitable reagent to introduce the ethanone group. This process typically requires the use of organometallic reagents such as Grignard reagents or organolithium compounds under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism by which 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The fluoro and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone can be compared with similar compounds such as:
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: This compound shares the fluoro and trifluoromethyl groups but differs in its boronic acid functionality.
[2-Fluoro-4-(trifluoromethoxy)phenyl]methanol: This compound has a similar structure but features a methanol group instead of an ethanone group.
2-(4-Trifluoromethoxyphenyl)ethanol: This compound has an ethanol group and is used in different chemical applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C9H6F4O2 |
|---|---|
Molekulargewicht |
222.14 g/mol |
IUPAC-Name |
1-[2-fluoro-4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H6F4O2/c1-5(14)7-3-2-6(4-8(7)10)15-9(11,12)13/h2-4H,1H3 |
InChI-Schlüssel |
FLWCWMYLOGJPPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



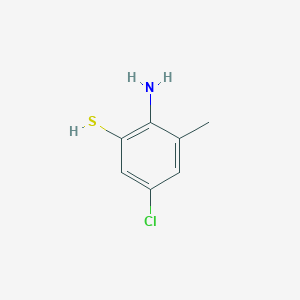
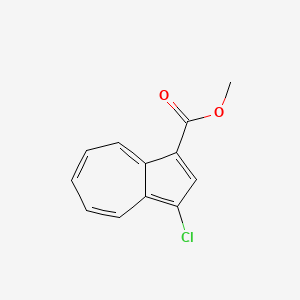
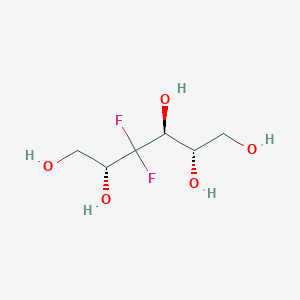
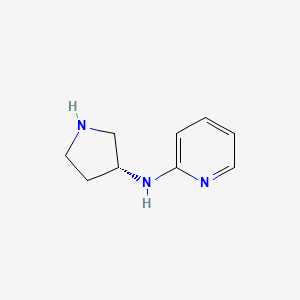
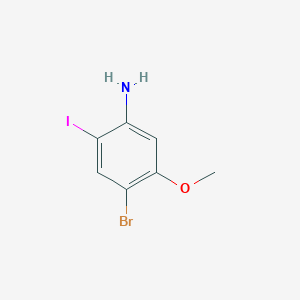
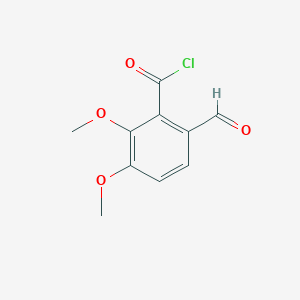

![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)
![Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone](/img/structure/B12845069.png)
